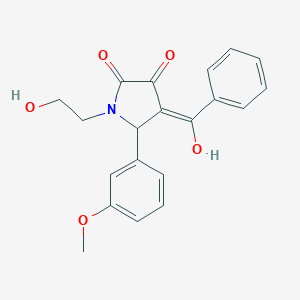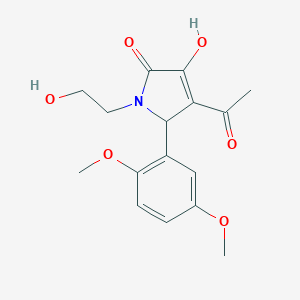![molecular formula C14H16ClNO3 B247165 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. This compound is structurally similar to the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC), and interacts with the same receptors in the brain. However, unlike THC, CP 47,497 is not naturally occurring and has been synthesized in the laboratory.
作用機序
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 acts as a full agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. Upon binding to these receptors, 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 activates a cascade of signaling events that modulate various physiological processes. The exact mechanism of action of 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 is still not fully understood, but it is thought to involve the modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, hypothermia, sedation, and appetite stimulation. These effects are mediated through the activation of CB1 receptors in the brain and peripheral tissues. 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 has also been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic implications for various diseases.
実験室実験の利点と制限
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 has several advantages as a tool in scientific research. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 is also stable and can be easily synthesized in the laboratory. However, there are also limitations to the use of 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 in scientific research. Its effects on the endocannabinoid system may not fully replicate the effects of natural cannabinoids, and its potency and selectivity may vary depending on the experimental conditions.
将来の方向性
There are several future directions for research involving 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497. One area of interest is the development of new drugs targeting the endocannabinoid system for various diseases, such as pain, inflammation, and neurodegenerative disorders. Another area of research is the development of new synthetic cannabinoids with improved pharmacological properties and reduced side effects. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the brain and peripheral tissues.
合成法
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves a series of reactions, including the formation of a spirocyclic intermediate, followed by chlorination and cyclization to form the final product. The synthesis of 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 is a complex process and requires specialized equipment and expertise.
科学的研究の応用
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 has been used extensively in scientific research to study the endocannabinoid system, which is involved in various physiological processes such as pain, appetite, mood, and memory. 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 is a potent agonist of the cannabinoid receptors CB1 and CB2, and its effects on these receptors have been studied in vitro and in vivo. 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 has also been used as a tool in the development of new drugs targeting the endocannabinoid system.
特性
製品名 |
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one |
|---|---|
分子式 |
C14H16ClNO3 |
分子量 |
281.73 g/mol |
IUPAC名 |
5//'-chloro-1//'-(2-methylpropyl)spiro[1,3-dioxolane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C14H16ClNO3/c1-9(2)8-16-12-4-3-10(15)7-11(12)14(13(16)17)18-5-6-19-14/h3-4,7,9H,5-6,8H2,1-2H3 |
InChIキー |
LUUSONOSGXDJMW-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCO3 |
正規SMILES |
CC(C)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)



![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-(4-(4-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247093.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247099.png)
![ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247101.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247102.png)
![ethyl 4-(3-(2-furyl)-4-[4-(methoxycarbonyl)phenyl]-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247104.png)
![ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247105.png)